molecular formula C12H9F3O2 B2567823 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 866137-56-6

7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B2567823
CAS No.: 866137-56-6
M. Wt: 242.197
InChI Key: GPPCDJKKFOHHJI-UHFFFAOYSA-N
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Description

7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are benzopyran-2-one derivatives.

Preparation Methods

The synthesis of 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarins. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives.

Scientific Research Applications

7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, coumarin derivatives, including this compound, have shown promising activities as anti-inflammatory, antimicrobial, and anticancer agents . Additionally, these compounds are used in the development of fluorescent probes and sensors for detecting biological molecules and environmental pollutants .

Mechanism of Action

Properties

IUPAC Name

7-ethyl-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c1-2-7-3-4-8-9(12(13,14)15)6-11(16)17-10(8)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCDJKKFOHHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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